N-(5-Chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea, also known as SDZ HDL 376, is a synthetic thiocarbamide compound investigated for its potential use in treating atherosclerosis []. Thiocarbamides are organic compounds characterized by the presence of a thiocarbonyl group (C=S) linked to a nitrogen atom.
Research indicates that SDZ HDL 376 undergoes extensive metabolism in liver microsomes of various species, including rats, dogs, monkeys, and humans. [] The metabolic pathways differ between species. In rats, S-oxidation is the primary metabolic route, leading to the formation of sulfoxide metabolites. Conversely, human and monkey microsomes favor carbon hydroxylation. [] Intriguingly, the NADPH-dependent oxidation of SDZ HDL 376 causes covalent binding to microsomal protein. [] This binding is reduced by the presence of glutathione (GSH), which forms a unique thioether-linked adduct with SDZ HDL 376. This adduct formation is primarily mediated by cytochrome P450 enzymes. []
Although the specific mechanism of action for SDZ HDL 376 in treating atherosclerosis is not detailed in the provided abstracts, its metabolic reactions offer some clues. The formation of a GSH adduct suggests that SDZ HDL 376 might exert its effects by interacting with thiol groups in biological systems. [] This interaction could modulate the activity of enzymes or other proteins involved in the pathogenesis of atherosclerosis.
HDL376 represents a significant development in cardiovascular pharmacology, specifically targeting high-density lipoprotein (HDL) metabolism pathways. This small molecule inhibitor was designed to modulate cholesterol transport mechanisms by selectively interacting with scavenger receptor class B type I (SR-BI), a key receptor mediating cellular uptake of HDL cholesterol esters. HDL376 emerged from research exploring pharmacological interventions to elevate HDL-cholesterol levels, with potential implications for atherosclerotic cardiovascular disease management. Its chemical structure and mechanism distinguish it from conventional HDL-raising therapeutics like fibrates or niacin, offering novel insights into HDL metabolism regulation [3] [7].
The designation "HDL376" follows pharmaceutical nomenclature conventions where "HDL" references the compound's biological target (high-density lipoprotein) and "376" serves as a specific identifier within a compound series. The alternative designation SDZ-HDL376 indicates its development origin at Sandoz (SDZ) pharmaceutical research laboratories. Chemically, HDL376 is classified as a thiourea derivative with the systematic IUPAC name: 1-(4-chloro-3-methylphenyl)-3-(isobutyl)thiourea. This nomenclature precisely describes its molecular structure consisting of a para-chloro-meta-methyl substituted phenyl ring attached via a thiourea linkage to an isobutyl group [3] [6].
The molecular formula of HDL376 is C₁₂H₁₇ClN₂S, with a molecular weight of 256.79 g/mol. Its structural features include:
These structural elements facilitate HDL376's interaction with hydrophobic pockets in the SR-BI receptor. The compound's chemical properties are summarized below:
Table 1: Chemical Properties of HDL376
Property | Value |
---|---|
CAS Registry Number | 147751-31-3 |
Molecular Formula | C₁₂H₁₇ClN₂S |
Molecular Weight | 256.79 g/mol |
Systematic Name | 1-(4-chloro-3-methylphenyl)-3-(2-methylpropyl)thiourea |
SMILES Notation | S=C(NC1=CC(Cl)=CC=C1C)NCC(C)C |
Solubility in DMSO | 100 mg/mL (389.42 mM) |
HDL376 emerged from systematic efforts to identify selective inhibitors of SR-BI-mediated lipid transport during the late 1990s and early 2000s. The compound's development represents a convergence of several scientific milestones:
1996-1999: Identification of SR-BI as the first molecularly characterized HDL receptor fundamentally changed HDL metabolism understanding. Researchers recognized its role in selective cholesterol ester uptake and reverse cholesterol transport, establishing it as a potential pharmacological target for modulating HDL metabolism [7].
2000-2004: High-throughput screening campaigns identified thiourea compounds as effective inhibitors of SR-BI-mediated lipid transport. HDL376 emerged as a lead compound with optimized inhibitory potency and selectivity from structure-activity relationship studies. Early biochemical characterization demonstrated its ability to inhibit SR-BI-mediated lipid transport in cultured cells with an IC₅₀ ≈ 1 μM [7].
2005-2007: Landmark studies demonstrated HDL376's mechanism of action through direct interaction with SR-BI. Researchers established that HDL376 inhibited SR-BI function not only in cellular systems but also in liposomes reconstituted with purified SR-BI protein (IC₅₀ = 0.22 μM), confirming direct receptor interaction rather than indirect modulation. Comparative studies showed HDL376 was more potent than fenofibrate in inhibiting SR-BI despite fenofibrate's primary activity as a PPARα activator [7].
2008-2010: Research expanded to animal models demonstrating consistent HDL-cholesterol elevating effects across species. HDL376 administration (12-80 mg/kg/day) significantly raised HDL-C levels in rats, hamsters, dogs, and non-human primates. These effects paralleled observations in SR-BI knockout mice, supporting the compound's target-specific mechanism [6] [7].
Table 2: Key Historical Milestones in HDL376 Research
Year Range | Research Milestone | Significance |
---|---|---|
1996-1999 | SR-BI identification as HDL receptor | Established molecular target for HDL intervention |
2000-2004 | HDL376 identification as SR-BI inhibitor | Provided specific chemical tool for target validation |
2005-2007 | Direct inhibition mechanism established | Confirmed target specificity at molecular level |
2008-2010 | Multi-species validation of HDL elevating effects | Demonstrated translational potential across mammals |
HDL376 occupies a unique position bridging multiple research paradigms in cardiovascular pharmacology and lipid biochemistry:
Target-Specific Molecular Pharmacology: HDL376 exemplifies the reductionist approach in modern drug discovery, focusing on single-target modulation (SR-BI) to achieve specific physiological effects (HDL-C elevation). This contrasts with earlier HDL-raising therapies like niacin or fibrates that exhibit pleiotropic mechanisms affecting multiple metabolic pathways. HDL376's target specificity enables precise investigation of SR-BI's role in cholesterol homeostasis without confounding off-target effects [7].
Chemical Biology Tool Compound: Beyond therapeutic potential, HDL376 serves as an essential research tool for probing SR-BI structure-function relationships. Studies utilizing HDL376 identified exoplasmic cysteine Cys384 in SR-BI as critical for inhibitor sensitivity, revealing key molecular determinants of receptor function. This application positions HDL376 within the chemical biology paradigm where small molecules elucidate biological mechanisms [7].
Translational Research Bridge: HDL376 research spans in vitro biochemical studies, cellular models, animal physiology, and potential human translation. This continuum exemplifies the translational research paradigm, where mechanistic insights inform therapeutic development. HDL376's consistent effects across species—from cell culture to non-human primates—strengthen its utility in extrapolating findings across biological systems [6] [7].
Lipidomics Integration: Contemporary HDL research increasingly employs lipidomic approaches to characterize HDL particle composition. HDL376 studies contribute to this paradigm by investigating how SR-BI inhibition alters HDL lipid species distribution. Research shows HDL particle size increases following HDL376 treatment, paralleling findings in SR-BI deficient mice. This positions HDL376 research at the intersection of molecular pharmacology and advanced lipid analytics [1] [8].
HDL376 thus represents a convergence point for multiple research frameworks, serving both as: (1) a pharmacological probe for basic science investigations into HDL metabolism; and (2) a potential therapeutic candidate demonstrating the feasibility of selectively targeting HDL receptors for cardiovascular risk modification. Its continued study bridges chemical design, molecular biology, and integrative physiology in the quest to exploit HDL metabolism for clinical benefit [4] [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7